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Compound of Interest

Compound Name: Pruvanserin hydrochloride

Cat. No.: B121659

Pruvanserin Hydrochloride: A Technical
Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pruvanserin hydrochloride, also known as EMD 281014 and LY-2422347, is a potent and
selective antagonist of the serotonin 5-HT2A receptor.[1][2] This technical guide provides a
comprehensive overview of Pruvanserin hydrochloride, including its chemical properties,
mechanism of action, and key findings from preclinical and clinical studies. The information is
intended for researchers, scientists, and professionals involved in drug development and
neuroscience research.

Chemical Identity and Properties

Pruvanserin hydrochloride is a synthetic compound belonging to the piperazine and indole
class of molecules.

e CAS Number: 443144-27-2[3]
e Molecular Formula: C22H22CIFN4O[3]

e Molecular Weight: 412.89 g/mol [3]
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e IUPAC Name: 7-({4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl}carbonyl)-1H-indole-3-carbonitrile
hydrochloride[4]

e SMILES: FC1=CC=C(CCN2CCN(CC2)C(=0)C3=CC=CC4=C3NC=CA4C#N)C=C1[4]

Mechanism of Action: 5-HT2A Receptor Antagonism

Pruvanserin acts as a selective antagonist at the serotonin 5-HT2A receptor. This receptor is a
G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the
Gq/11 signaling pathway.[5] This leads to the activation of phospholipase C (PLC), which in
turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)
and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates
protein kinase C (PKC).[5]

By blocking the 5-HT2A receptor, Pruvanserin inhibits these downstream signaling events. This
mechanism is thought to be responsible for its therapeutic effects in conditions where
serotonergic systems are dysregulated, such as insomnia and psychosis.[1][6]

Signaling Pathway of 5-HT2A Receptor and Inhibition by
Pruvanserin
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Caption: 5-HT2A receptor signaling and its inhibition by Pruvanserin.
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Quantitative Data Summary

The following table summarizes key quantitative data for Pruvanserin hydrochloride from
various in vitro and in vivo studies.

Parameter Species/System Value Reference

Human 5-HT2A

ICso 0.35nM [2]
Receptor

Rat 5-HT2A Receptor 1nM [2]

Human 5-HT2C
1334 nM [2]

Receptor

h5-HT2A transfected

CHO cells
9.3nM [2]

([*>S]GTPYS

accumulation)

DOl-induced head-
IDso ) 0.06 mg/kg (p.o.) [2]
twitch (mouse)

EEDQ-induced
[BH]ketanserin binding 0.4 mg/kg (p.o.) [2]

decrease (rat)

Experimental Protocols
In Vivo Assessment of 5-HT2A Receptor Antagonism
(DOI-induced Head-Twitch in Mice)

This protocol is a standard behavioral assay to evaluate the in vivo efficacy of 5-HT2A receptor
antagonists.

Objective: To determine the dose-dependent inhibition of the 5-HT2A receptor agonist, DOI (R-
(-)-1-(2,5-dimethoxy-4-iodophenyl)-aminopropane), induced head-twitch response in mice by
Pruvanserin.

Methodology:
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Animals: Male C57BL/6 mice are commonly used.

Drug Administration: Pruvanserin is administered orally (p.0.) or subcutaneously (s.c.) at
various doses. A vehicle control group receives the same volume of the vehicle.

Pre-treatment Time: Pruvanserin is typically administered 30-60 minutes before the DOI
challenge.

DOI Challenge: DOI is administered subcutaneously at a dose known to induce a robust
head-twitch response (e.g., 2.5 mg/kg).

Behavioral Observation: Immediately after DOl administration, mice are placed in individual
observation chambers. The number of head-twitches is counted for a defined period,
typically 20-30 minutes.

Data Analysis: The number of head-twitches in the Pruvanserin-treated groups is compared
to the vehicle-treated group. The dose that produces a 50% reduction in head-twitches (IDso)
is calculated.[2]

Assessment of Efficacy in a Primate Model of
Parkinson's Disease Psychosis

This protocol details the evaluation of Pruvanserin's effects on L-DOPA-induced dyskinesia and
psychosis-like behaviors in a primate model.

Objective: To assess the potential of Pruvanserin to alleviate psychosis-like behaviors (PLBS)
and dyskinesia induced by L-DOPA treatment in parkinsonian marmosets.

Methodology:

¢ Animal Model: Common marmosets are rendered parkinsonian by treatment with the
neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

e Drug Administration: L-DOPA is administered to induce dyskinesia and PLBs. Pruvanserin
(EMD-281014) is co-administered with L-DOPA at various doses (e.g., 0.01, 0.03, and 0.1

mg/kg).[6]
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e Behavioral Scoring: Dyskinesia, PLBs, and parkinsonian symptoms are rated by a trained
observer blind to the treatment conditions.

» Pharmacokinetic Analysis: Plasma levels of Pruvanserin are measured to correlate drug
exposure with behavioral effects.[6]

» Data Analysis: The severity of dyskinesia and PLBs in the Pruvanserin-treated groups is

compared to the vehicle control group.

Experimental Workflow: Preclinical Evaluation of a 5-
HT2A Antagonist
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Caption: A generalized preclinical development workflow for a 5-HT2A antagonist.
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Therapeutic Potential and Clinical Development

Pruvanserin was primarily investigated for the treatment of insomnia and was in phase II
clinical trials.[1][7] The rationale for its use in insomnia stems from the role of the 5-HT2A
receptor in sleep architecture. Antagonism of this receptor is associated with an increase in
slow-wave sleep.

In addition to insomnia, preclinical studies have suggested potential antidepressant, anxiolytic,
and working memory-enhancing effects for Pruvanserin.[1] It has also been evaluated in animal
models of schizophrenia and Parkinson's disease psychosis, where it demonstrated the ability
to reduce psychosis-like behaviors.[6] However, the development of Pruvanserin appears to
have been discontinued.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pruvanserin - Wikipedia [en.wikipedia.org]

2. EMD 281014, a new selective serotonin 5-HT2A receptor antagonist - PubMed
[pubmed.ncbi.nim.nih.gov]

o 3. medchemexpress.com [medchemexpress.com]
e 4. medkoo.com [medkoo.com]

o 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways
- Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

e 6. The highly selective 5-HT2A antagonist EMD-281,014 reduces dyskinesia and psychosis
in the I-DOPA-treated parkinsonian marmoset - PubMed [pubmed.ncbi.nim.nih.gov]

e 7. go.drugbank.com [go.drugbank.com]

¢ To cite this document: BenchChem. [Pruvanserin hydrochloride CAS number and structure].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b121659#pruvanserin-hydrochloride-cas-number-and-
structure]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://en.wikipedia.org/wiki/Pruvanserin
https://go.drugbank.com/drugs/DB13094/clinical_trials?conditions=DBCOND0079328%2CDBCOND0042827&phase=2&purpose=treatment&status=completed
https://en.wikipedia.org/wiki/Pruvanserin
https://pubmed.ncbi.nlm.nih.gov/29969592/
https://en.wikipedia.org/wiki/Pruvanserin
https://www.benchchem.com/product/b121659?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Pruvanserin
https://pubmed.ncbi.nlm.nih.gov/12892843/
https://pubmed.ncbi.nlm.nih.gov/12892843/
https://www.medchemexpress.com/pruvanserin.html
https://www.medkoo.com/products/57859
https://www.ncbi.nlm.nih.gov/books/NBK1853/
https://www.ncbi.nlm.nih.gov/books/NBK1853/
https://pubmed.ncbi.nlm.nih.gov/29969592/
https://pubmed.ncbi.nlm.nih.gov/29969592/
https://go.drugbank.com/drugs/DB13094/clinical_trials?conditions=DBCOND0079328%2CDBCOND0042827&phase=2&purpose=treatment&status=completed
https://www.benchchem.com/product/b121659#pruvanserin-hydrochloride-cas-number-and-structure
https://www.benchchem.com/product/b121659#pruvanserin-hydrochloride-cas-number-and-structure
https://www.benchchem.com/product/b121659#pruvanserin-hydrochloride-cas-number-and-structure
https://www.benchchem.com/product/b121659#pruvanserin-hydrochloride-cas-number-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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